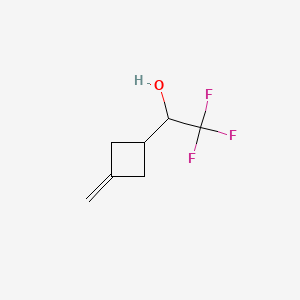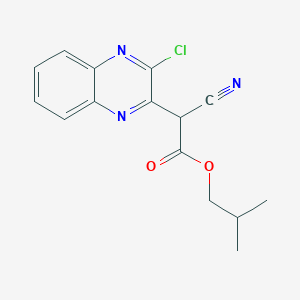
Methyl 3-bromo-2,5-dimethylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-2,5-dimethylbenzoate is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 of the benzene ring are substituted with bromine and methyl groups, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2,5-dimethylbenzoate can be synthesized through several methods. One common method involves the bromination of 2,5-dimethylbenzoic acid, followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step involves the use of a strong acid catalyst like sulfuric acid or hydrochloric acid to facilitate the reaction between the carboxylic acid and methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.
化学反応の分析
Types of Reactions
Methyl 3-bromo-2,5-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Products include derivatives where the bromine atom is replaced by the nucleophile.
Reduction: Products include the corresponding alcohols.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
科学的研究の応用
Methyl 3-bromo-2,5-dimethylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 3-bromo-2,5-dimethylbenzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the ester group is reduced to an alcohol via hydride transfer from the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Methyl 3,5-dimethylbenzoate: Similar structure but lacks the bromine atom, leading to different reactivity and applications.
Methyl 2-bromobenzoate: Similar structure but with the bromine atom at a different position, affecting its chemical properties and reactivity.
Methyl 3-bromomethylbenzoate: Similar structure but with a bromomethyl group, leading to different reactivity and applications.
Uniqueness
Methyl 3-bromo-2,5-dimethylbenzoate is unique due to the presence of both bromine and methyl groups on the benzene ring, which imparts specific reactivity and makes it a valuable intermediate in organic synthesis. Its unique structure allows for selective reactions and applications in various fields of research and industry.
特性
分子式 |
C10H11BrO2 |
|---|---|
分子量 |
243.10 g/mol |
IUPAC名 |
methyl 3-bromo-2,5-dimethylbenzoate |
InChI |
InChI=1S/C10H11BrO2/c1-6-4-8(10(12)13-3)7(2)9(11)5-6/h4-5H,1-3H3 |
InChIキー |
OYRPIHJCEFWWOD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)Br)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[Bromo(difluoro)methyl]-4-iodo-pyrazole](/img/structure/B13554201.png)
![4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13554214.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B13554222.png)




![8-Oxaspiro[4.5]decane-2-carboxylicacid](/img/structure/B13554258.png)
